4-Iodobutanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Iodobutanenitrile involves the reaction of 4-bromobutanenitrile with sodium iodide in acetonitrile at 60°C . The reaction mixture is stirred for 70 minutes, and after cooling to room temperature, water is added. The product is then extracted with ethyl acetate, and excess iodine is removed by washing the organic layer with a 1% aqueous sodium thiosulfate solution .Molecular Structure Analysis
The molecular structure of this compound consists of a butanenitrile chain with an iodine atom attached to the fourth carbon . The InChI code for the compound is1S/C4H6IN/c5-3-1-2-4-6/h1-3H2
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.00 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are 194.95450 g/mol . The topological polar surface area is 23.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Iodine-131 Labeled Drugs
4-Iodobutanenitrile derivatives have been synthesized with iodine-131, providing significant insights into their body distribution. For example, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, 4-iodo-2,5-dimethoxyphenylethylamine, and 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminobutane were synthesized and studied for their distribution in rats, showing distinct concentration patterns in the lungs and brain. These compounds have potential applications in brain scanning and nuclear medicine due to their gamma-ray imaging properties (Braun et al., 1977).
Synthesis of Neurological Disorder Therapeutics
4-Aminobutanenitrile, an important intermediate in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s, can be derived from 4-azidobutanenitrile. Studies have explored optimized synthesis methods, highlighting its industrial relevance in producing compounds like pyrroline and pyrrolidine (Capon et al., 2020).
Development of Radiopaque Compounds
In the field of imaging, this compound derivatives have been utilized in synthesizing radiopaque compounds. For example, a compound synthesized for its potential in X-ray imaging applications showed high iodine content and radiopacity, along with non-cytotoxic properties, suggesting its suitability for clinical imaging (Gopan et al., 2021).
Catalysis in Chemical Reactions
This compound derivatives have also been involved in catalysis. For instance, an ionic liquid-coordinated palladium complex using this compound derivatives demonstrated high efficiency and recyclability for the Heck reaction, highlighting its importance in organic synthesis (Xiao et al., 2004).
Safety and Hazards
4-Iodobutanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 (H302, H312, H332) according to the safety data sheet . In case of exposure, it is advised to wash the affected area thoroughly, avoid breathing the dust/fume/gas/mist/vapors/spray, and seek immediate medical attention .
Eigenschaften
IUPAC Name |
4-iodobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINCVBWHUGBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301380 | |
Record name | 4-iodobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6727-73-7 | |
Record name | 6727-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.